molecular formula C17H12ClN5S B4961771 6-Chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline

6-Chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline

Cat. No.: B4961771
M. Wt: 353.8 g/mol
InChI Key: MJENRANSRSVTQP-UHFFFAOYSA-N
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Description

6-Chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline is a heterocyclic compound that features a quinazoline core substituted with a chloro group, a phenyl group, and a triazole-thioether moiety

Properties

IUPAC Name

6-chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c1-23-10-19-22-17(23)24-16-20-14-8-7-12(18)9-13(14)15(21-16)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJENRANSRSVTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-4-phenylquinazoline with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole-thioether moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole-thioether moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-phenylquinazoline: Lacks the triazole-thioether moiety.

    4-Phenylquinazoline: Lacks both the chloro and triazole-thioether moieties.

    6-Chloro-2-[(1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline: Similar structure but different substitution on the triazole ring.

Uniqueness

6-Chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline is unique due to the presence of the 4-methyl-1,2,4-triazole-3-thiol moiety, which imparts specific chemical and biological properties not found in its analogs .

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